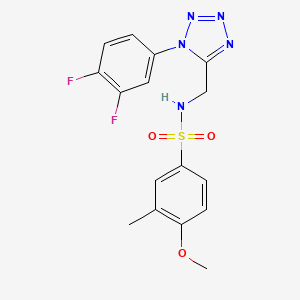

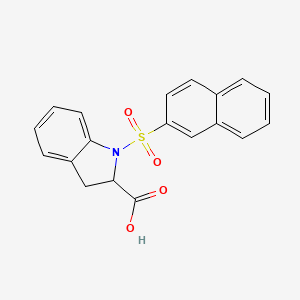

![molecular formula C17H16ClN3O3S2 B3002488 N-(3-chlorophenyl)-2-[(4-ethyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]acetamide CAS No. 941924-12-5](/img/structure/B3002488.png)

N-(3-chlorophenyl)-2-[(4-ethyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(3-chlorophenyl)-2-[(4-ethyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]acetamide" is a derivative of acetamide with potential biological activities. Although the exact compound is not directly mentioned in the provided papers, similar compounds with chlorophenyl and acetamide groups have been synthesized and evaluated for various biological activities, such as antioxidant properties , antibacterial activity , and antifungal activity . These studies suggest that the compound may also possess interesting biological properties worth investigating.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting with the formation of an intermediate, followed by condensation with other reagents. For instance, compounds with chlorophenyl and benzimidazole groups were synthesized using a sequence of reactions involving chloroacetyl chloride and other reagents . Similarly, antibacterial acetamide derivatives were synthesized by reacting 2-aminobenzothiazole with chloroacetyl chloride, followed by hydrazine hydrate and dichloroquinoline . These methods could potentially be adapted for the synthesis of "this compound".

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often characterized by various spectroscopic techniques and elemental analyses . Crystal structures can reveal intermolecular interactions such as hydrogen bonds and halogen-π interactions, which are crucial for understanding the compound's properties and potential binding mechanisms . The molecular geometry, such as the V-shape observed in some acetamide derivatives, can also influence the biological activity .

Chemical Reactions Analysis

Acetamide derivatives can participate in a range of chemical reactions, depending on their functional groups. The presence of a benzothiadiazine group in the compound suggests potential reactivity associated with this moiety, such as redox reactions or interactions with biological targets. The chlorophenyl group could also undergo nucleophilic substitution reactions, which might be utilized in further chemical modifications .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, the presence of halogen atoms and hydrogen bonding capability can affect the compound's crystallinity and solubility . The introduction of substituents like the ethyl group in the benzothiadiazine ring could modify these properties, potentially leading to differences in biological activity and pharmacokinetics .

Scientific Research Applications

Synthesis Methods and Derivatives

- Novel derivatives of N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamides were synthesized using carbodiimide condensation, demonstrating a method for preparing such compounds (Yu et al., 2014).

- New N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives were synthesized and screened for potential antitumor activity against human tumor cell lines, indicating their relevance in cancer research (Yurttaş et al., 2015).

Photochemical and Thermochemical Applications

- A study on benzothiazolinone acetamide analogs focused on their photochemical and thermochemical properties, suggesting their potential use as photosensitizers in dye-sensitized solar cells (Mary et al., 2020).

Antimicrobial and Antifungal Properties

- Research on triazole derivatives showed antimicrobial activities against Candida species and pathogenic bacteria, highlighting the antimicrobial potential of these compounds (Altıntop et al., 2011).

- Synthesis and QSAR studies of 4-oxo-thiazolidines and 2-oxo-azetidines as potential antibacterial agents were conducted, demonstrating their effectiveness against gram-positive and gram-negative bacteria (Desai et al., 2008).

Potential in Treating Neurodegenerative Diseases

- Newly synthesized N-aryl derivatives of certain acetamides were evaluated for their inhibitory potential against enzymes related to neurodegenerative diseases, showing moderate to good activities (Riaz et al., 2020).

properties

IUPAC Name |

N-(3-chlorophenyl)-2-[(4-ethyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN3O3S2/c1-2-21-14-8-3-4-9-15(14)26(23,24)20-17(21)25-11-16(22)19-13-7-5-6-12(18)10-13/h3-10H,2,11H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKHZMVJAFOKKJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

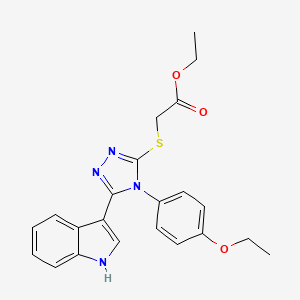

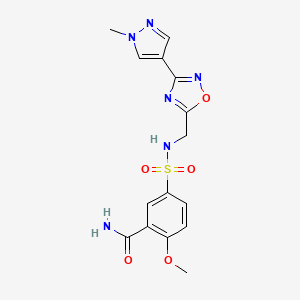

![Ethyl 2-(2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamido)-4-(4-fluorophenyl)thiophene-3-carboxylate](/img/structure/B3002412.png)

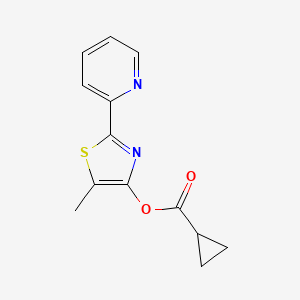

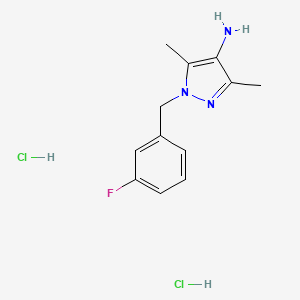

![4-oxo-N-(1-phenylethyl)-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B3002414.png)

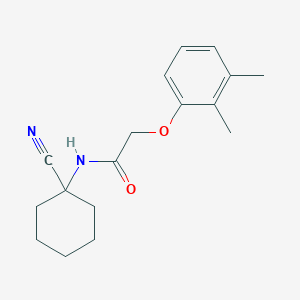

![Methyl (5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B3002416.png)

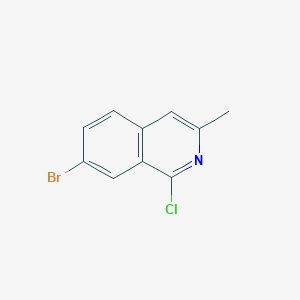

![[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl 4-chlorobenzenecarboxylate](/img/structure/B3002421.png)

![Ethyl 2-[[(Z)-2-cyano-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3002424.png)

![3,9-dimethyl-1-(2-piperidin-1-ylethyl)-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B3002426.png)